molecular formula C8H5Cl2FO3 B1436834 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid CAS No. 2365420-17-1

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid

Cat. No. B1436834
M. Wt: 239.02 g/mol
InChI Key: SVZSCAVEPSEMCO-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-fluoro-3-methoxybenzoic acid” is a chemical compound with the molecular formula C8H5Cl2FO3 . It is a chlorinated derivative of o-anisic acid .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2-fluoro-3-methoxybenzoic acid” consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one methoxy group. The molecular weight of this compound is 239.03 Da .

Scientific Research Applications

Antibacterial Agent Synthesis

Compounds containing fluorine, such as 2,4-dichloro-5-fluorophenyl and 4-fluoro-3-(Phenoxy)phenyl, are known for their role in synthesizing biologically active molecules with potential antibacterial activities. A study by Holla, Bhat, and Shetty (2003) explored the synthesis of new molecules using these fluorine-containing compounds, highlighting their promising antibacterial activity in specific concentrations (Holla, Bhat, & Shetty, 2003).

Environmental Remediation

Research into the mineralization of herbicides in water, specifically the study of 3,6-dichloro-2-methoxybenzoic acid (a structurally similar compound to 4,6-dichloro-2-fluoro-3-methoxybenzoic acid), by Brillas, Baños, and Garrido (2003), has shown that electro-Fenton and photoelectro-Fenton processes can effectively degrade such compounds, suggesting potential applications in environmental remediation of herbicide pollution (Brillas, Baños, & Garrido, 2003).

Catalysis and Synthesis

Boyarskiy et al. (2010) discussed the chemoselectivity of cobalt-catalyzed carbonylation, particularly highlighting the synthesis of fluorinated benzoic acids from polysubstituted bromo, fluoro-, and chloro, fluorobenzenes. This research underscores the versatility of fluorine-containing compounds in catalysis and synthesis, offering a pathway to derive various fluorobenzoic acid derivatives efficiently (Boyarskiy et al., 2010).

Green Chemistry and Herbicide Development

A study by Cojocaru et al. (2013) on dicamba-based herbicidal salts introduces a green chemistry approach by synthesizing ionic liquid forms of dicamba to enhance the efficacy and reduce the volatility of the herbicide. This research indicates the potential of modifying the chemical structure of herbicides like dicamba for environmental and application benefits, demonstrating the broader applications of chemistry in developing more efficient and less environmentally impacting agricultural chemicals (Cojocaru et al., 2013).

properties

IUPAC Name

4,6-dichloro-2-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZSCAVEPSEMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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